molecular formula C6H4ClN3 B6249609 6-chloro-5-ethynylpyrazin-2-amine CAS No. 2764012-30-6

6-chloro-5-ethynylpyrazin-2-amine

Cat. No. B6249609
CAS RN: 2764012-30-6
M. Wt: 153.6
InChI Key:
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Description

6-Chloro-5-ethynylpyrazin-2-amine is a synthetic compound that has been the subject of scientific research in recent years. This compound has been studied for its potential applications in a variety of fields, including its use as an anticonvulsant, an anti-inflammatory, and an anti-cancer agent. In

Scientific Research Applications

6-chloro-5-ethynylpyrazin-2-amine has been studied for its potential applications in a variety of fields. This compound has been studied for its potential use as an anticonvulsant, and has been found to have anticonvulsant activity in mice. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has been found to have anti-inflammatory activity in animal models, and it has been shown to inhibit the growth of various cancer cell lines in vitro.

Mechanism of Action

The exact mechanism of action of 6-chloro-5-ethynylpyrazin-2-amine is not yet fully understood. However, it is believed that this compound acts as an agonist of the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, this compound has been found to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6-chloro-5-ethynylpyrazin-2-amine has been found to have a variety of biochemical and physiological effects. This compound has been found to have anticonvulsant activity in animal models, and it has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of the COX-2 enzyme.

Advantages and Limitations for Lab Experiments

The use of 6-chloro-5-ethynylpyrazin-2-amine in laboratory experiments has both advantages and limitations. One advantage is that this compound is relatively easy to synthesize, and it can be synthesized using a variety of methods. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. On the other hand, this compound has not yet been extensively studied, and its exact mechanism of action is not yet fully understood. Additionally, this compound has not yet been tested in humans, and its safety and efficacy in humans is not yet known.

Future Directions

There are a variety of potential future directions for the research of 6-chloro-5-ethynylpyrazin-2-amine. One potential direction is to study the compound’s mechanism of action in more detail, in order to gain a better understanding of how it affects biological processes. Additionally, this compound could be tested in humans in order to assess its safety and efficacy. Another potential direction is to study the compound’s potential applications in other fields, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, this compound could be used as a tool to study other biological processes, such as its potential use as an inhibitor of other enzymes or its potential use as an activator of other receptors.

Synthesis Methods

6-chloro-5-ethynylpyrazin-2-amine can be synthesized by a variety of methods. One method involves the reaction of aryl halides with sodium ethynylpyrazine-2-carboxylate in the presence of a base. Another method involves the reaction of ethynylpyrazine-2-carboxaldehyde with sodium hypochlorite in the presence of a base. Additionally, 6-chloro-5-ethynylpyrazin-2-amine can be synthesized from the reaction of ethynylpyrazine-2-carboxaldehyde with dichloroacetyl chloride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-chloro-5-ethynylpyrazin-2-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,5-dichloropyrazine", "Sodium ethynylide", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2,5-dichloropyrazine is reacted with sodium ethynylide in ethanol to form 6-chloro-5-ethynylpyrazine.", "Step 2: 6-chloro-5-ethynylpyrazine is then reacted with ammonium chloride and sodium hydroxide in water to form 6-chloro-5-ethynylpyrazin-2-amine.", "Step 3: The product is isolated and purified through filtration and recrystallization using hydrochloric acid." ] }

CAS RN

2764012-30-6

Product Name

6-chloro-5-ethynylpyrazin-2-amine

Molecular Formula

C6H4ClN3

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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